Product packaging for Tetradecylbenzene(Cat. No.:CAS No. 1459-10-5)

Tetradecylbenzene

Cat. No.: B074307
CAS No.: 1459-10-5
M. Wt: 274.5 g/mol
InChI Key: JZALLXAUNPOCEU-UHFFFAOYSA-N
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Description

Tetradecylbenzene is a significant long-chain alkylbenzene of high interest in industrial and fundamental research, particularly in the field of surfactant science. Its structure, featuring a benzene ring substituted with a fourteen-carbon alkyl chain, makes it a valuable model compound and intermediate. A primary application is in the study of anionic surfactants, specifically as a precursor in the synthesis of linear alkylbenzene sulfonates (LAS), which are critical components in detergent formulations. Researchers utilize this compound to investigate the structure-activity relationships of surfactants, including their micellization behavior, critical micelle concentration (CMC), interfacial tension reduction, and emulsification properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34 B074307 Tetradecylbenzene CAS No. 1459-10-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetradecylbenzene
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InChI

InChI=1S/C20H34/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-18-15-13-16-19-20/h13,15-16,18-19H,2-12,14,17H2,1H3
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InChI Key

JZALLXAUNPOCEU-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCC1=CC=CC=C1
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Molecular Formula

C20H34
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DSSTOX Substance ID

DTXSID1051729
Record name Tetradecylbenzene
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Molecular Weight

274.5 g/mol
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Physical Description

Tetradecylbenzene is a colorless liquid with a mild odor. Floats on water. (USCG, 1999), mp = 16.15 deg C; [HSDB] Colorless liquid; mp = 16.1 deg C; [CAMEO] Liquid; [MSDSonline]
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Boiling Point

678 °F at 760 mmHg (USCG, 1999), 359 °C
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Density

0.855 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8549 @ 20 °C/4 °C
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Vapor Pressure

0.0000238 [mmHg], 2.38X10-5 mm Hg @ 25 °C
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CAS No.

1459-10-5
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Record name Benzene, tetradecyl-
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Melting Point

61 °F (USCG, 1999), 16.15 °C
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Synthesis Methodologies and Reaction Pathways of Tetradecylbenzene

Advanced Synthetic Routes for Tetradecylbenzene

The synthesis of this compound, a key intermediate in the production of linear alkylbenzene sulfonates (LAS) used in detergents, has traditionally been achieved through Friedel-Crafts alkylation. researchgate.net This section explores the intricate mechanisms of this reaction and highlights modern optimizations and emerging green alternatives.

Friedel-Crafts Alkylation Mechanisms and Optimizations

The Friedel-Crafts alkylation of benzene (B151609) with tetradecene is a cornerstone of industrial organic chemistry. researchgate.netmt.com The reaction involves the electrophilic substitution of a proton on the benzene ring with a tetradecyl carbocation. mt.comlibretexts.org The mechanism is initiated by the formation of a carbocation from the alkene (tetradecene) or an alkyl halide in the presence of a catalyst. mt.comlibretexts.org This carbocation then attacks the electron-rich benzene ring, forming a resonance-stabilized intermediate known as an arenium ion or sigma complex. libretexts.orglibretexts.org Finally, a proton is eliminated from the intermediate, restoring the aromaticity of the ring and yielding this compound. libretexts.orglibretexts.org

Historically, homogeneous catalysts like aluminum chloride (AlCl₃) and hydrofluoric acid (HF) have been the industry standard for linear alkylbenzene (LAB) production. researchgate.netresearchgate.netnih.gov While effective, these catalysts pose significant environmental and safety risks due to their corrosive nature and the difficulty in their separation and disposal. researchgate.netresearchgate.net

In response to these challenges, research has shifted towards developing more environmentally benign solid acid catalysts. researchgate.netresearchgate.net These heterogeneous catalysts offer advantages such as easier separation from the reaction mixture, reduced corrosion, and the potential for regeneration and reuse. etsu.edu A variety of solid acids have been investigated, including:

Zeolites: These microporous aluminosilicate (B74896) minerals have garnered considerable attention due to their shape-selective catalytic properties. researchgate.net Zeolites like ZSM-5, ZSM-12, Zeolite Y, and Beta zeolite have been studied for their potential in benzene alkylation. etsu.edu While some zeolites exhibit high activity and selectivity, they can be prone to deactivation. etsu.eduresearchgate.net

Clays (B1170129) and Metal Oxides: Modified clays and various metal oxides have also been explored as catalysts for this reaction. researchgate.netresearchgate.net

Heteropolyacids: Dawson heteropolyacid supported on nano-titanium dioxide has shown promise as an eco-friendly solid acid catalyst, achieving high conversion of the alkene and yield of LAB under optimized conditions. springerprofessional.de

Supported Aluminum Chloride: To mitigate some of the issues with homogeneous AlCl₃, supported versions of the catalyst have been developed. researchgate.net

The UOP DETAL™ process represents a significant commercial advancement, utilizing a solid catalyst for the production of LAB. researchgate.netetsu.edu

Table 1: Comparison of Catalytic Systems in this compound Synthesis

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Lewis Acids AlCl₃, HFHigh activityCorrosive, difficult to separate, environmental concerns researchgate.netresearchgate.net
Zeolites ZSM-5, ZSM-12, Zeolite Y, BetaShape-selectivity, potential for high 2-phenyl isomer yield researchgate.netetsu.eduProne to deactivation, stability issues etsu.eduresearchgate.net
Supported Heteropolyacids Dawson HPA on nano-TiO₂Eco-friendly, high conversion and yield springerprofessional.deMay require specific synthesis and optimization springerprofessional.de
Other Solid Acids Modified clays, metal oxidesHeterogeneous, easier separationActivity and selectivity can vary

The length of the alkyl chain in the alkene reactant significantly impacts the selectivity and yield of the Friedel-Crafts alkylation. In the synthesis of linear alkylbenzenes, a range of alkene chain lengths are often used. Studies have shown that as the alkyl chain length increases, the conversion of the 1-alkene tends to decrease. researchgate.net

This phenomenon can be attributed to several factors. Longer alkyl chains can lead to increased steric hindrance, making the approach of the bulky alkyl group to the benzene ring more difficult. Furthermore, longer-chain alkenes have a greater propensity for side reactions such as dimerization and oligomerization, which can reduce the yield of the desired linear alkylbenzene product. researchgate.net The internal diffusion properties within porous catalysts like zeolites can also be affected by the size of the alkyl chain, potentially limiting the access of longer-chain alkenes to the active catalytic sites. researchgate.net

The position at which the benzene ring attaches to the tetradecyl chain is a critical factor determining the properties of the final product, particularly its biodegradability. researchgate.net The alkylation of benzene with 1-tetradecene (B72687) can theoretically produce several positional isomers of this compound. However, the formation of a carbocation intermediate is prone to rearrangements via hydride shifts, leading to the formation of more stable secondary carbocations. libretexts.orglibretexts.orglumenlearning.com This results in the attachment of the phenyl group at various internal positions along the alkyl chain.

The goal in the synthesis of linear alkylbenzenes for detergents is often to maximize the formation of the 2-phenyl isomer, as this isomer exhibits excellent biodegradability. researchgate.net The choice of catalyst plays a crucial role in controlling this regioselectivity. Shape-selective catalysts like certain zeolites can favor the formation of the 2-phenyl isomer by sterically hindering the formation of other isomers within their porous structure. researchgate.net In contrast, traditional catalysts like AlCl₃ tend to produce a broader mixture of isomers. nih.gov For instance, using AlCl₃ as a catalyst can result in 25–30% of the 2-phenyl isomer and 15–22% of the 3-, 4-, 5-, and 6-phenyl isomers. nih.gov

Alternative and Emerging Synthetic Approaches

In line with the growing emphasis on sustainable chemistry, researchers are exploring alternative and greener methods for synthesizing this compound.

The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net In the context of this compound synthesis, this translates to several key areas of research:

Development of Benign Catalysts: As discussed, a major focus is the replacement of corrosive and hazardous catalysts like HF and AlCl₃ with solid acid catalysts. tandfonline.com Zeolites, heteropolyacids, and other solid acids are at the forefront of this effort. researchgate.netresearchgate.net

Waste Valorization: Innovative approaches are being developed to produce linear alkylbenzenes from waste materials. One such method involves the catalytic cracking of waste polyethylene (B3416737) to produce short-chain alkanes and olefins, which can then be used to alkylate benzene. digitellinc.com This not only provides a valuable product from a low-value waste stream but also enhances the sustainability of LAB production. digitellinc.com

Alternative Reaction Pathways: New reaction pathways are being explored that avoid the use of traditional Friedel-Crafts catalysts. For instance, a proposed green synthesis route involves the Diels-Alder cycloaddition of furan (B31954) with linear alkenes over a solid Brønsted acid catalyst like niobic acid. tandfonline.com

Use of Greener Solvents and Conditions: Research in green chemistry also emphasizes the use of less hazardous solvents and reaction conditions that are more energy-efficient. nih.govresearchgate.net

These emerging approaches hold the potential to make the production of this compound and other linear alkylbenzenes more sustainable and environmentally friendly.

Green Chemistry Principles in this compound Synthesis
Utilization of Sustainable Catalytic Systems

The quest for greener chemical processes has led to the extensive investigation and implementation of solid acid catalysts as replacements for their corrosive liquid counterparts in this compound synthesis. These heterogeneous catalysts offer numerous advantages, including ease of separation from the reaction products, reduced environmental impact, and potential for regeneration and reuse. nih.gov

Among the most promising solid acid catalysts are zeolites, crystalline aluminosilicates with well-defined microporous structures and strong acidic sites. Various types of zeolites, such as HY, H-Mordenite (H-MOR), and H-BEA, have been extensively studied for the alkylation of benzene with long-chain olefins. google.com The shape-selectivity of zeolites can also influence the product distribution, favoring the formation of the more desirable linear isomers of this compound. The Detal process, developed by UOP, is a prominent commercial example that utilizes a fixed-bed solid acid catalyst system, marking a significant advancement in environmentally benign LAB production. nih.gov

Research into alternative sustainable catalysts has also explored the use of supported heteropolyacids. For instance, tungstophosphoric acid supported on silica (B1680970) has demonstrated high activity and selectivity in the production of linear alkylbenzenes. researchgate.net The performance of these catalysts is influenced by various factors, including the catalyst's acidity, pore size, and the reaction conditions.

Table 1: Performance of Various Sustainable Catalytic Systems in the Alkylation of Benzene with Long-Chain Olefins This table is interactive. Click on the headers to sort the data.

Catalyst Alkene Reactant Temperature (°C) Pressure (MPa) Olefin Conversion (%) LAB Selectivity (%) Reference
Beta Zeolite 1-Dodecene (B91753) 180 - >95 - google.com
Al-SBA-15 1-Dodecene 260 5.0 >98 >93 researchgate.net
HFAU Zeolite α-Tetradecene - - 95 ~100 (monoalkyl) rsc.org
Tungstophosphoric Acid/SiO₂ 1-Dodecene 80-140 - High High researchgate.net
20WP on SiO₂ 1-Decene 80 - 70 ~40 researchgate.net
Solvent-Free and Biosynthetic Methodologies

In line with the principles of green chemistry, solvent-free synthesis has emerged as a compelling approach to minimize waste and environmental impact. The Friedel-Crafts alkylation for producing this compound can be conducted under solvent-free conditions, often utilizing solid acid catalysts. This methodology not only eliminates the need for potentially hazardous organic solvents but can also lead to enhanced reaction rates and simplified product purification. rsc.org The significant advantages of solvent-free reactions often include improved selectivity, reduced energy consumption, and higher product yields. rsc.org

A novel and promising biosynthetic route involves the use of renewable feedstocks. One such pathway explores the synthesis of linear alkylbenzenes from biomass-derived furan and linear alkenes. This process typically involves a Diels-Alder cycloaddition followed by an acid-catalyzed dehydration, offering a potential alternative to petroleum-based routes.

Microwave and Ultrasound-Assisted Synthesis

To enhance reaction efficiency and reduce energy consumption, microwave and ultrasound irradiation have been explored as non-conventional energy sources for organic synthesis. Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, by promoting efficient and uniform heating of the reactants. beilstein-journals.org This technique has been successfully applied to various organic reactions, including Friedel-Crafts alkylation. researchgate.net

Similarly, ultrasound-assisted synthesis, also known as sonochemistry, utilizes the energy of acoustic cavitation to accelerate chemical reactions. This method can lead to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net While specific studies on the microwave and ultrasound-assisted synthesis of this compound are not extensively detailed in publicly available literature, the successful application of these techniques to similar Friedel-Crafts alkylations suggests their high potential in this area. beilstein-journals.orgresearchgate.net

Reaction Kinetics and Mechanisms in this compound Formation

A thorough understanding of the reaction kinetics and underlying mechanisms is crucial for optimizing the synthesis of this compound, maximizing yield, and controlling isomer distribution. The formation of this compound via Friedel-Crafts alkylation is a multi-step process involving electrophilic aromatic substitution. matec-conferences.org

Kinetic Studies of Alkylation Reactions

Kinetic studies of the alkylation of benzene with long-chain olefins, such as 1-tetradecene, are essential for designing efficient reactor systems and optimizing process parameters. These studies typically investigate the influence of various factors on the reaction rate, including temperature, pressure, catalyst loading, and reactant concentrations.

For instance, kinetic investigations into the alkylation of benzene with 1-dodecene over a supported tungstophosphoric acid catalyst have been conducted in a fixed-bed reactor. researchgate.net Such studies allow for the development of rate models that can predict the formation of different isomers of the linear alkylbenzene product. researchgate.net The analysis of reaction kinetics often reveals that the reaction is influenced by both the intrinsic catalytic activity and mass transfer phenomena, especially when using porous solid catalysts like zeolites.

The activation energy, a critical kinetic parameter, provides insight into the temperature sensitivity of the reaction. For the alkylation of benzene with ethylene (B1197577) using a zeolite catalyst, the activation energy has been reported to be around 63.4 kJ/mol. matec-conferences.org While this is for a shorter-chain olefin, it provides a reference point for the energy barrier of the alkylation reaction.

Elucidation of Rate-Determining Steps

In the context of Friedel-Crafts alkylation, the formation of the electrophile and its subsequent attack on the aromatic ring are the pivotal steps of the reaction mechanism. Theoretical studies on the alkylation of benzene with isopropyl chloride catalyzed by AlCl₃ have shown that the carbon-carbon bond formation step, where the benzene ring attacks the carbocation, is the rate-determining step. researchgate.net This step involves the formation of a Wheland intermediate, a resonance-stabilized carbocation, which then loses a proton to restore the aromaticity of the ring. researchgate.net

The general mechanism for the Friedel-Crafts alkylation of benzene with an alkene like 1-tetradecene, catalyzed by a Lewis acid (e.g., AlCl₃) or a solid acid, can be summarized as follows:

Formation of the carbocation: The Lewis or Brønsted acid catalyst interacts with the double bond of 1-tetradecene, leading to the formation of a secondary carbocation.

Electrophilic attack: The electron-rich benzene ring acts as a nucleophile and attacks the carbocation. This is typically the slowest and therefore the rate-determining step of the reaction. researchgate.net

Deprotonation: A weak base, such as the conjugate base of the acid catalyst, removes a proton from the Wheland intermediate, restoring the aromaticity of the benzene ring and yielding the this compound product.

It is important to note that carbocation rearrangements can occur, leading to the formation of different isomers of this compound.

Mechanistic Insights from Advanced Spectroscopic Techniques

In-situ Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of a reaction in real-time. By analyzing the changes in the vibrational spectra of the reactants and products, it is possible to identify key intermediates and gain insights into the reaction mechanism. For example, in-situ IR has been used to study Friedel-Crafts reactions, allowing for the observation of intermediate species. mt.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique for structural elucidation and mechanistic studies. Both ¹H and ¹³C NMR can be used to characterize the final this compound product and any intermediates that can be isolated. nih.gov Advanced NMR techniques, such as two-dimensional NMR, can provide detailed information about the connectivity of atoms within a molecule, which is crucial for confirming the structure of the product and identifying any isomers formed during the reaction. nih.gov

By combining the data from these spectroscopic methods with kinetic studies and theoretical calculations, a comprehensive understanding of the reaction mechanism for this compound formation can be achieved, paving the way for the development of more efficient and selective synthesis processes.

Purification and Isolation Techniques for Research Applications

The purification and isolation of this compound are critical steps to ensure high purity for research and various applications. The choice of technique depends on the nature and quantity of impurities present, which often include unreacted starting materials, byproducts from synthesis such as isomers, and other related alkylbenzenes.

Chromatographic Purification Methods for this compound

Chromatography is a powerful technique for separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For this compound, various chromatographic methods are employed to achieve high levels of purity by separating it from structurally similar compounds and isomers.

Gas Chromatography (GC) is frequently utilized, primarily for the analysis and separation of linear alkylbenzenes (LABs), including this compound. scholaris.ca In a typical GC setup, the sample is vaporized and injected into a column. The separation is based on the boiling points and interactions of the components with the stationary phase. For this compound and its isomers, the elution pattern generally follows their boiling points, with the 2-phenyl isomer typically eluting last. scholaris.ca Gas chromatography-mass spectrometry (GC-MS) is a common combination used to both separate and identify the components of commercial linear alkylbenzene samples, including various isomers and impurities like branched alkylbenzenes and dialkyltetralins. scholaris.ca

The selection of the column's stationary phase is crucial for effective separation. Non-polar columns are often used for the analysis of aromatic compounds like this compound. nist.govshimadzu.com

Table 1: Gas Chromatography Parameters for this compound Analysis

Column Type Stationary Phase Temperature (°C) Kovats Retention Index (I)
Capillary OV-101 210 2082

Data sourced from the NIST WebBook. nist.gov

High-Performance Liquid Chromatography (HPLC) is another valuable technique for the purification of organic compounds. google.com For separating isomers of alkylated aromatic compounds, liquid chromatography using a stationary phase like an organosilane with a C18 pendant aliphatic functional group can be effective. google.com While specific HPLC protocols for this compound are not extensively detailed in readily available literature, the general principles of reversed-phase chromatography are applicable. This method separates molecules based on their hydrophobicity, which would allow for the separation of this compound from more or less polar impurities.

Column Chromatography is a preparative technique used to purify larger quantities of compounds. In the context of linear alkylbenzene purification, it has been shown to be an effective method. researchgate.net The process involves passing a solution of the impure compound through a column packed with a solid adsorbent (stationary phase), such as silica gel or alumina. An eluent (mobile phase) is then passed through the column, and the components of the mixture travel at different rates depending on their adsorption to the stationary phase, thus enabling separation.

Distillation and Other Separation Processes

Distillation is a primary method for the purification of linear alkylbenzenes on both laboratory and industrial scales. google.comgoogle.com This process separates substances based on differences in their volatilities in a boiling liquid mixture.

Vacuum Distillation is particularly important for high-boiling-point compounds like this compound, as it allows for distillation at lower temperatures, thereby preventing thermal degradation. tj-es.com This technique is a cornerstone in the production of Linear Alkyl Benzene (LAB), where it is used to separate unreacted paraffins and benzene from the alkylate product. google.comtj-es.com Studies on the vacuum distillation of LAB have shown that operational parameters such as top vacuum pressure and bottom temperature significantly impact the separation efficiency. researchgate.net For instance, increasing the top pressure can lead to an increase in the top temperature and affect the composition of the bottom stream. researchgate.net Research has demonstrated that vacuum distillation is an effective process for reducing impurities in LAB. researchgate.net

Table 2: Effect of Top Vacuum Pressure on Bottom Stream in LAB Vacuum Distillation

Top Pressure (kPa) Top Temperature (°C) C11-paraffin Weight Fraction C12-paraffin Weight Fraction C13-paraffin Weight Fraction
3 ~70 0.002 0.007 0.015
11 ~110 0.007 0.023 0.05

This table illustrates the variation of bottom component weight fractions with changing top vacuum pressure in a simulated paraffin (B1166041) separation column. Data adapted from a study on LAB plant simulation. researchgate.net

Fractional Distillation is another key technique, especially when separating compounds with close boiling points, such as the different isomers of alkylbenzenes. google.com The crude alkylate produced during synthesis is often subjected to a multi-step distillation process to separate lighter fractions and purify the desired product. google.comgoogle.com

While recrystallization is a common and powerful technique for purifying solid compounds by dissolving them in a suitable solvent and allowing the pure substance to crystallize upon cooling, its direct application to this compound is limited due to its low melting point (-3.5 °C). mt.comlibretexts.orgnih.gov This method relies on the principle that the solubility of most solids increases with temperature. libretexts.org

Computational Chemistry and Molecular Modeling of Tetradecylbenzene

Quantum Chemical Studies on Tetradecylbenzene

Quantum chemical studies are based on solving the Schrödinger equation, providing fundamental information about the electronic distribution and energy of a molecule. These calculations are crucial for predicting chemical reactivity and understanding molecular properties.

The electronic structure of this compound dictates its chemical behavior. Quantum chemical methods are used to calculate key descriptors that predict how the molecule will interact with other chemical species. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. rasayanjournal.co.in

Another important tool is the Molecular Electrostatic Potential (MESP) map, which illustrates the charge distribution across the molecule. rasayanjournal.co.in For this compound, MESP maps would show regions of negative potential (electron-rich) around the π-system of the benzene (B151609) ring, indicating its susceptibility to electrophilic attack. Conversely, regions of positive potential would be associated with the hydrogen atoms. These computational tools allow for the prediction of reactive sites for various types of chemical reactions.

Table 1: Predicted Reactivity Descriptors for this compound Note: The following values are illustrative examples of what quantum chemical calculations would predict for a molecule like this compound and are not experimental results.

DescriptorPredicted Characteristic for this compoundImplication
HOMO Energy Concentrated on the benzene ringThe aromatic ring is the primary site for electron donation (e.g., in electrophilic aromatic substitution).
LUMO Energy Distributed over the aromatic ringThe ring can accept electrons, but this is less favorable than donation.
HOMO-LUMO Gap Relatively largeIndicates good kinetic stability.
MESP Negative potential (red/yellow) above and below the plane of the benzene ringThe π-electron cloud makes the ring the most likely site for attack by electrophiles.
MESP Positive potential (blue) around the hydrogen atoms of the alkyl chain and ringThese areas are susceptible to interaction with nucleophiles, although C-H bonds are generally unreactive.

Density Functional Theory (DFT) is a widely used class of quantum chemical methods that calculates the electronic structure of molecules based on the electron density, rather than the complex many-electron wavefunction. mdpi.comnih.gov This approach offers a favorable balance between computational cost and accuracy, making it suitable for medium-to-large molecules like this compound. fu-berlin.decolumbia.edu

DFT calculations can be used to determine a wide range of properties, including:

Optimized Geometries: Finding the lowest-energy three-dimensional structure of the molecule.

Thermodynamic Properties: Calculating enthalpies of formation, Gibbs free energies, and entropies. fu-berlin.de

Spectroscopic Properties: Predicting vibrational frequencies (IR and Raman spectra) and electronic transitions (UV-Vis spectra). nih.govfu-berlin.de

Hybrid functionals, such as B3LYP, are commonly employed in DFT studies of organic molecules as they incorporate a portion of exact Hartree-Fock exchange, often leading to improved accuracy for reaction mechanisms and molecular spectroscopy. nih.gov For a molecule like this compound, DFT could be used to model its behavior in chemical reactions, such as sulfonation or nitration on the benzene ring, by calculating the energies of reactants, products, and transition states.

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed picture of molecular behavior, from conformational changes to intermolecular interactions. mdpi.com

The long, flexible tetradecyl chain of this compound can adopt a vast number of different spatial arrangements, or conformations. MD simulations are an ideal tool for exploring this conformational landscape, identifying low-energy structures and the dynamics of transitions between them.

Intermolecular interactions are the forces that govern how molecules interact with each other, influencing properties like boiling point, viscosity, and solubility. gatech.edu For this compound, the key intermolecular interactions are:

π-π Stacking: Attractive, noncovalent interactions between the aromatic rings of adjacent molecules.

Van der Waals Forces: London dispersion forces arising from temporary fluctuations in electron density, which are significant for the long alkyl chains.

CH-π Interactions: Interactions where a C-H bond from the alkyl chain of one molecule interacts with the π-electron cloud of a neighboring benzene ring. researchgate.net

MD simulations can quantify the strength and geometry of these interactions, providing insight into the structure of liquid this compound. nih.gov

Table 2: Key Intermolecular Interactions in this compound Systems

Interaction TypeDescriptionMolecular Moiety InvolvedRelative Strength
π-π Stacking Non-covalent interaction between aromatic rings.Benzene RingModerate
Van der Waals Dispersion forces due to temporary dipoles.Tetradecyl ChainStrong (in aggregate)
CH-π Interaction A C-H bond acting as a weak hydrogen bond donor to a π-system.Alkyl Chain C-H and Benzene RingWeak

MD simulations are particularly valuable for studying the behavior of molecules in complex environments, such as in solution or at interfaces. As an amphiphilic molecule, with a polar (hydrophilic) benzene head and a long nonpolar (hydrophobic) alkyl tail, this compound exhibits interesting behavior in multiphase systems.

Simulations could model how this compound molecules arrange themselves at an oil-water interface, with the alkyl tails penetrating the oil phase and the benzene rings oriented towards the water. In surfactant systems, MD can be used to study the formation of micelles or other aggregates, showing how individual this compound molecules come together to form larger structures in an aqueous environment. These simulations provide a molecular-level understanding of the macroscopic properties of such complex fluids.

Thermodynamic and Phase Behavior Modeling

Modeling the thermodynamic properties and phase behavior of a substance is crucial for chemical process design and application. This involves predicting properties like vapor pressure, density, heat capacity, and the conditions under which the substance exists as a solid, liquid, or gas.

Computational models can be used to predict phase diagrams, which map the states of a substance at different temperatures and pressures. For this compound, this would involve modeling the liquid-vapor coexistence curve to determine its boiling point at various pressures and to estimate its critical point—the temperature and pressure above which the liquid and gas phases become indistinguishable. researchgate.net These models are often developed using a combination of theoretical principles and are validated against critically evaluated experimental data, such as those provided by the National Institute of Standards and Technology (NIST). nist.gov

Table 3: Selected Thermodynamic Data for this compound Data sourced from the NIST/TRC Web Thermo Tables. nist.gov

PropertyValueTemperature (K)
Normal Boiling Temperature 632.15 KN/A
Critical Temperature 779 KN/A
Critical Pressure 1200 kPaN/A
Liquid Density 855.9 kg/m ³298.15
Liquid Density 772.3 kg/m ³423.15
Liquid Density 674.3 kg/m ³573.15

Equation of State Applications for Alkylbenzenes

Equations of state (EoS) are fundamental in chemical engineering for describing the relationship between pressure, volume, and temperature of fluids. For complex molecules like alkylbenzenes, molecular-based models such as the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) are particularly effective. researchgate.net The PC-SAFT model represents molecules as chains of spherical segments, requiring three pure-component parameters: the segment number (m), segment diameter (σ), and the depth of the segment-segment interaction potential (ε/kB). researchgate.net

Group contribution (GC) methods can be combined with SAFT to estimate these parameters for molecules where extensive experimental data is unavailable. researchgate.nethw.ac.uk However, standard GC-SAFT approaches, which often model the entire benzene ring as a single group, have shown limitations in accurately reproducing the experimental liquid density curvature of alkylbenzenes. researchgate.nethw.ac.uk More advanced models improve upon this by explicitly defining the connectivity of smaller groups within the benzene ring, which more accurately captures the crucial π-π interactions that influence the fluid's properties. researchgate.nethw.ac.uk This refined approach allows for a more precise prediction of the thermophysical properties of long-chain alkylbenzenes.

Table 1: Key Parameters in the PC-SAFT Equation of State

Parameter Description Significance for this compound
m Segment Number Represents the size and chain length of the molecule.
σ Segment Diameter Defines the volume of the individual molecular segments.

| ε/kB | Interaction Energy | Characterizes the strength of the attractive forces between segments. |

This table illustrates the fundamental pure-component parameters used in the PC-SAFT model to describe molecules like this compound.

Prediction of Phase Equilibria for this compound

The prediction of phase equilibria (e.g., vapor-liquid, liquid-liquid) is critical for designing and optimizing industrial processes such as distillation and extraction. Computational models provide a robust framework for these predictions. The Transferable Potentials for Phase Equilibria-United Atom (TraPPE-UA) force field is one such model that has been extended to alkylbenzenes. acs.org This force field simplifies calculations by treating entire chemical groups (like CH₂, CH₃, or aromatic CH) as single pseudo-atoms. acs.org The nonbonded interactions between these groups are modeled using Lennard-Jones potentials, with parameters fitted to experimental vapor-liquid coexistence data of model compounds. acs.org

Using techniques like configurational-bias Monte Carlo simulations within the Gibbs ensemble, these force fields can accurately calculate single-component phase diagrams. acs.org For a molecule like this compound, this approach allows for the prediction of its phase behavior over a range of temperatures and pressures, information that is vital for its application in surfactant production and other chemical syntheses.

Structure-Property Relationships through Computational Approaches

Influence of Alkyl Chain Isomerism on Molecular Characteristics

Linear alkylbenzenes (LABs), the industrial precursors to linear alkylbenzene sulfonate (LAS) surfactants, consist of a mixture of isomers. nih.gov For this compound, this means the phenyl group can be attached at any secondary carbon atom along the C14 alkyl chain (e.g., 2-phenyltetradecane, 3-phenyltetradecane, etc.). usgs.gov

The position of this phenyl group significantly influences the molecule's shape and how it packs with neighboring molecules. Computational modeling can quantify these differences by calculating various molecular descriptors for each isomer. For instance, isomers with the phenyl group closer to the end of the chain (e.g., 2-phenyl) have a more "tadpole-like" shape, while those with the phenyl group near the center (e.g., 7-phenyl) are more symmetric. These geometric variations affect intermolecular interactions, which in turn dictate bulk properties like boiling point, viscosity, and adsorption characteristics. Molecular mechanics and quantum chemistry calculations can be used to determine the conformational energies and preferred shapes of these isomers, providing a direct link between the substitution pattern and the physical properties of the resulting material.

Table 2: Illustrative Comparison of this compound Isomers

Isomer Phenyl Group Position Expected Molecular Shape Potential Impact on Properties
2-Phenyltetradecane C2 Asymmetric, "head-and-tail" May lead to different packing efficiency and surface activity.

This conceptual table highlights how the isomeric structure of this compound is expected to influence its molecular shape and physical properties, which can be explored via computational modeling.

Computational Prediction of Spectroscopic Signatures

Computational chemistry enables the a priori prediction of spectroscopic signatures for molecules like this compound, which is invaluable for identifying specific isomers and understanding their electronic structure.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. Density Functional Theory (DFT) calculations, particularly using the gauge-including atomic orbital (GIAO) method, are a common approach. nih.gov While computationally intensive, DFT can provide accurate predictions of chemical shifts, helping to assign peaks in complex experimental spectra to specific atoms within the different isomers of this compound. nih.govgithub.io More recently, machine learning models trained on large datasets of experimental and calculated spectra have emerged as a faster alternative, capable of achieving high accuracy. frontiersin.orgarxiv.org

Infrared (IR) Spectroscopy: Theoretical IR spectra can be simulated to identify characteristic vibrational modes. This is typically done using DFT to calculate the harmonic frequencies of the molecule. nih.govresearchgate.net The resulting predicted spectrum, showing the frequencies and intensities of vibrational modes (such as C-H stretching, C=C aromatic ring stretching, and CH₂ bending), can be compared with experimental data to confirm a molecule's identity and conformational state. researchgate.net For more accuracy, anharmonic effects can be included through more advanced methods like Born-Oppenheimer molecular dynamics (BOMD). researchgate.net

UV-Vis Spectroscopy: The electronic absorption spectra of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comconicet.gov.ar This method calculates the energies of electronic transitions from the ground state to various excited states. conicet.gov.ar For this compound, TD-DFT can predict the λmax values corresponding to the π → π* transitions within the benzene ring, providing insight into the molecule's electronic properties. mdpi.com

Advanced Analytical Characterization of Tetradecylbenzene

High-Resolution Spectroscopic Methods

High-resolution spectroscopy is fundamental in the detailed characterization of tetradecylbenzene, providing insights into its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds like this compound. weebly.comresearchgate.netjchps.comcore.ac.uk By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule. jchps.com

For this compound, both ¹H NMR and ¹³C NMR spectra are instrumental. The ¹H NMR spectrum provides information on the different types of protons present. jchps.com The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the range of 7.0-7.5 ppm. The protons of the methylene (B1212753) group attached directly to the benzene ring (benzylic protons) resonate around 2.6 ppm as a triplet. The numerous methylene groups of the long alkyl chain produce a large, overlapping signal around 1.2-1.6 ppm, while the terminal methyl group protons appear as a triplet at approximately 0.9 ppm.

The ¹³C NMR spectrum distinguishes the different carbon environments. The aromatic carbons show signals in the region of 125-145 ppm. The carbon of the methylene group attached to the ring appears around 35 ppm, while the various methylene carbons of the alkyl chain resonate between 22 and 32 ppm. The terminal methyl carbon gives a signal at about 14 ppm. The combination of ¹H and ¹³C NMR data allows for the unambiguous confirmation of the this compound structure. chemicalbook.comnih.gov

Interactive Data Table: Typical NMR Chemical Shifts for 1-Phenyltetradecane

Atom Type¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)
Aromatic CH~7.26~128.5
Aromatic C (ipso)-~143.0
Benzylic CH₂~2.60~36.0
Alkyl CH₂~1.26~22.7 - 31.9
Terminal CH₃~0.88~14.1

Note: These are approximate values and can vary slightly based on the solvent and instrument used.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. nih.gov When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure.

The IR spectrum of this compound displays several characteristic absorption bands that confirm its chemical identity. The presence of the aromatic ring is indicated by C-H stretching vibrations typically observed above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the long alkyl chain is evident from the strong absorptions in the 2850-2960 cm⁻¹ range. Bending vibrations for the CH₂ and CH₃ groups are also present, typically around 1465 cm⁻¹ and 1375 cm⁻¹, respectively. The pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region can sometimes provide information about the substitution pattern of the benzene ring. nist.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3000 - 3100C-H StretchAromatic
2850 - 2960C-H StretchAlkyl (CH₂, CH₃)
1600, 1495, 1450C=C StretchAromatic Ring
~1465C-H BendMethylene (CH₂)
~1375C-H BendMethyl (CH₃)
690 - 770C-H Bend (out-of-plane)Monosubstituted Benzene

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. rsc.org In the mass spectrometer, molecules are ionized and then fragmented. The resulting pattern of fragments provides a unique "fingerprint" of the molecule. savemyexams.com

For this compound (C₂₀H₃₄), the molecular ion peak (M⁺) is expected at an m/z value corresponding to its molecular weight, which is approximately 274.5 g/mol . nih.govnist.gov A common and significant fragmentation pattern for linear alkylbenzenes is the cleavage of the benzylic bond (the C-C bond between the benzene ring and the alkyl chain). This results in a prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺), which is a characteristic fragment for many alkylbenzene compounds. Another significant peak often observed is at m/z 105. The fragmentation of the alkyl chain itself can also produce a series of smaller peaks separated by 14 mass units, corresponding to the loss of CH₂ groups.

Chromatographic Techniques for Purity and Isomer Analysis

Chromatographic methods are essential for separating the components of a mixture, making them indispensable for assessing the purity of this compound and analyzing its various isomers. antpedia.comresearchgate.net

Gas Chromatography (GC) for Volatile Component Separation

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. antpedia.comub.edu In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase.

GC is particularly well-suited for the analysis of linear alkylbenzenes (LABs), including this compound. scholaris.caresearchgate.net The technique can effectively separate different LABs based on their carbon chain length and the position of the phenyl group on the alkyl chain. antpedia.com For instance, different isomers of this compound (e.g., 2-phenyltetradecane, 3-phenyltetradecane, etc.) will have slightly different retention times, allowing for their separation and individual analysis. scholaris.ca The choice of the GC column, specifically the stationary phase, is critical for achieving optimal separation of these closely related isomers. vurup.sk

Gas chromatography is not only a qualitative tool but also a highly effective method for quantitative analysis and purity assessment. shimadzu.hrlucideon.comutas.edu.au The area under a peak in a chromatogram is proportional to the amount of the corresponding compound present in the sample. shimadzu.hr

To determine the purity of a this compound sample, the area of the main this compound peak is compared to the total area of all peaks in the chromatogram. youtube.comlibretexts.org This method, known as area normalization, provides a percentage purity value. For more accurate quantitative results, an internal or external standard method can be employed. The internal standard method involves adding a known amount of a reference compound to the sample, and the response factor of this compound relative to the standard is used for quantification. shimadzu.hr This approach can effectively determine the concentration of this compound and any impurities present, ensuring the material meets the required quality standards for its intended use. omicsonline.org

Two-Dimensional Gas Chromatography for Complex Mixtures

Comprehensive two-dimensional gas chromatography (GCxGC) represents a significant advancement in the separation of complex mixtures, offering enhanced resolution and peak capacity compared to conventional one-dimensional GC. sepsolve.comemissionsanalytics.com This technique is particularly valuable for the analysis of samples where this compound may be one of many components, such as in petroleum products, environmental samples, or industrial chemical formulations. emissionsanalytics.comazom.com

In a GCxGC system, two columns with different stationary phase selectivities (e.g., a non-polar primary column and a polar secondary column) are connected in series via a modulator. sepsolve.com The modulator traps fractions of the effluent from the first column and periodically re-injects them onto the second, shorter column for a rapid, secondary separation. sepsolve.com This process effectively spreads the components across a two-dimensional plane, resolving co-eluting peaks that would overlap in a single-dimension separation. emissionsanalytics.comgcms.cz

The primary benefits of using GCxGC for analyzing mixtures containing this compound include:

Increased Peak Capacity: The two-dimensional separation space dramatically increases the number of resolvable peaks, allowing for the separation of this compound isomers and its distinction from other structurally similar compounds within a complex matrix. emissionsanalytics.comazom.com

Structured Chromatograms: Compounds of similar chemical classes tend to group together in the GCxGC contour plot. azom.comgcms.cz This structured elution pattern aids in the identification of compound families, such as linear alkylbenzenes, within a sample.

Enhanced Sensitivity: The modulation process involves a refocusing of the analyte bands, which leads to taller, narrower peaks and an improved signal-to-noise ratio. azom.com This allows for the detection of trace levels of this compound that might otherwise be obscured by the sample matrix. emissionsanalytics.com

Research in the analysis of diesel fuel, which contains a wide range of hydrocarbons including alkylbenzenes, has demonstrated the power of GCxGC. By using GCxGC, scientists can obtain nearly complete composition data and use the retention indices from both dimensions to estimate the environmental partitioning properties of individual components. acs.org This approach is directly applicable to this compound, providing a wealth of information from a single analysis. acs.org

Table 1: Comparison of GC and GCxGC for Complex Mixture Analysis

Feature One-Dimensional GC Two-Dimensional GC (GCxGC)
Peak Capacity Limited, prone to co-elution Significantly higher, improved resolution emissionsanalytics.com
Separation Based on a single property (e.g., boiling point) Based on two independent properties (e.g., volatility and polarity) sepsolve.com
Sensitivity Standard Enhanced due to peak refocusing azom.com
Data Visualization 2D Chromatogram (Intensity vs. Time) 3D or Contour Plot (Intensity vs. Time 1 vs. Time 2) sepsolve.com
Compound Identification Can be difficult with co-elution Easier due to structured chromatograms and cleaner spectra gcms.cz

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Species

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. wikipedia.orgmeasurlabs.com While this compound itself is a semi-volatile compound suitable for GC analysis, HPLC becomes essential when analyzing it in the context of non-volatile matrices or for characterizing its non-volatile derivatives. The technique separates components of a mixture dissolved in a liquid mobile phase by passing them through a column containing a solid stationary phase. advancechemjournal.com The separation is based on the differential partitioning of analytes between the two phases. advancechemjournal.com

Different modes of HPLC can be employed depending on the properties of the analyte and the matrix:

Normal-Phase HPLC (NP-HPLC): This mode uses a polar stationary phase (like silica) and a non-polar mobile phase. wikipedia.org It separates analytes based on their polarity, making it suitable for separating this compound from other non-polar compounds if sufficient selectivity can be achieved.

Reversed-Phase HPLC (RP-HPLC): The most common mode of HPLC, it utilizes a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. advancechemjournal.com Separation is driven by hydrophobic interactions. This would be the typical method for analyzing this compound and related alkylbenzenes.

The coupling of HPLC with mass spectrometry (HPLC-MS) provides a powerful analytical tool, combining the separation capabilities of HPLC with the sensitive and specific detection of MS. measurlabs.com This is particularly useful for confirming the identity of peaks and for analyzing complex mixtures where chromatographic resolution alone is insufficient. nih.gov For instance, in the analysis of commercial products or environmental samples, HPLC-MS can be used to isolate and identify this compound and any associated non-volatile additives, impurities, or degradation products. measurlabs.comgba-group.com

Other Advanced Analytical Techniques

X-ray Diffraction (XRD) for Crystalline Structure

X-ray diffraction (XRD) is a powerful, non-destructive technique used to analyze the atomic and molecular structure of crystalline materials. anton-paar.commdpi.com The method is based on the principle of Bragg's Law, where a beam of X-rays is scattered by the ordered lattice of atoms in a crystal, producing a unique diffraction pattern of constructive interference peaks at specific angles. anton-paar.com This pattern serves as a fingerprint for the crystalline phase, allowing for its identification and characterization. forcetechnology.com

Since this compound has a reported melting point of 16°C, it can exist as a crystalline solid at or below this temperature. fishersci.ca XRD analysis can therefore provide valuable information on its solid-state properties. Key applications of XRD for this compound include:

Phase Identification: The diffraction pattern can be compared to databases to confirm the identity of crystalline this compound. forcetechnology.com

Polymorph Screening: XRD can identify and distinguish between different crystalline forms (polymorphs) of a compound, which may have different physical properties.

Crystallinity Determination: The technique can assess the degree of crystallinity in a sample, distinguishing between crystalline and amorphous (non-crystalline) content. libretexts.org A broad peak in an XRD pattern can indicate smaller crystal size or the presence of amorphous material. libretexts.org

Lattice Parameter Measurement: Precise analysis of the peak positions allows for the determination of the unit cell dimensions of the crystal lattice. mdpi.com

XRD is broadly applied in materials science, chemistry, and pharmaceuticals to characterize crystalline compounds. anton-paar.comiastate.edu For this compound, this technique would be crucial for quality control of the solid material and for research into its solid-state behavior and structure.

Table 2: Information Obtainable from X-ray Diffraction (XRD) Analysis

Parameter Description
Crystal Structure Determines the arrangement of atoms within the crystalline solid. iastate.edu
Phase Composition Identifies and quantifies the different crystalline phases in a mixture. mdpi.com
Crystallite Size Estimates the size of the ordered crystalline domains from peak broadening. libretexts.org
Lattice Strain Measures strain within the crystal lattice, which can be induced by defects or stress. mdpi.com
Crystallinity Quantifies the fraction of crystalline material relative to amorphous content. libretexts.org

Surface Analysis Techniques (e.g., XPS, TOF-SIMS)

When this compound is used as a component in surface coatings, lubricants, or as a surface modifier, its distribution and chemical state at the interface are critical. Advanced surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) provide detailed chemical information about the top few nanometers of a material's surface. frontiersin.orgnih.gov

X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS provides quantitative elemental composition and chemical state information from the near-surface region (typically 2-10 nm deep). frontiersin.orgnih.gov The technique involves irradiating a surface with X-rays, which causes the emission of core-level electrons. The kinetic energy of these electrons is measured and is characteristic of the element and its chemical environment. For a surface containing this compound, XPS could quantify the atomic percentage of carbon and provide information on the C-C/C-H bonds of the alkyl chain and the characteristic π-π* shake-up satellite of the benzene ring.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is a highly sensitive surface analysis technique (sampling depth of 1-2 nm) that provides detailed molecular information. nih.gov It works by bombarding the surface with a pulsed primary ion beam, which causes the ejection of secondary ions from the surface. These ions are analyzed based on their mass-to-charge ratio. ToF-SIMS can detect characteristic molecular fragments of this compound, allowing for its unambiguous identification on a surface. Its high spatial resolution also enables the chemical mapping of the lateral distribution of this compound across a surface. phi.com

Environmental Science and Ecotoxicology of Tetradecylbenzene

Environmental Fate and Transport Mechanisms of Tetradecylbenzene

The environmental fate and transport of a chemical compound describe its behavior and movement after being released into the environment. epa.govcdc.gov These processes, which include degradation, sorption, and mobility, determine the compound's persistence, potential for exposure, and distribution across different environmental compartments such as air, water, and soil. epa.govitrcweb.org For this compound, its environmental behavior is largely dictated by its physicochemical properties, such as its low vapor pressure and high hydrophobicity.

Atmospheric Degradation Pathways

Once released into the atmosphere, chemical compounds can be removed or transformed through various processes. canada.ca For organic compounds like this compound, reaction with photochemically-produced oxidants is a primary degradation pathway. nist.gov

In the atmosphere, vapor-phase this compound is subject to degradation through reaction with hydroxyl radicals (•OH), which are highly reactive and important oxidants in the troposphere. nih.govrsc.org The rate of this reaction determines the atmospheric lifetime of the compound. The rate constant for the vapor-phase reaction of this compound with hydroxyl radicals has been estimated using structure-activity relationship (SAR) models. nih.gov This reaction is a significant pathway for the removal of this compound from the atmosphere. nih.gov

The estimated rate constant for this reaction is 2.29 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov Based on this rate constant and an average atmospheric hydroxyl radical concentration of 5 x 10⁵ radicals per cm³, the atmospheric half-life of vapor-phase this compound is calculated to be approximately 16.8 hours. nih.gov Due to its vapor pressure (2.38 x 10⁻⁵ mm Hg at 25°C), this compound is expected to exist in both the vapor and particulate phases in the atmosphere. The particulate-phase portion can be removed from the air via wet and dry deposition. nih.gov

Table 1: Atmospheric Degradation of this compound by Hydroxyl Radicals

Parameter Value Reference
Reaction Rate Constant 2.29 x 10⁻¹¹ cm³/molecule-sec nih.gov
Estimated Atmospheric Half-life 16.8 hours nih.gov

Biodegradation in Aquatic and Terrestrial Environments

Biodegradation is a key process that determines the fate of organic compounds in soil and water. kepler.esmdpi.com It involves the breakdown of substances by microorganisms. epa.gov Linear alkylbenzenes (LABs), the parent compounds of linear alkylbenzene sulfonates (LAS), are known to be readily biodegradable in the environment. nih.govwho.int

River die-away tests are laboratory simulations used to assess the biodegradability of a chemical in a natural aquatic environment. jst.go.jp Studies conducted on linear alkylbenzenes with alkyl chain lengths from C10 to C13 have demonstrated that these compounds are readily biodegradable. nih.gov The half-lives for these LABs in river die-away tests were found to range from 4.3 to 11.4 days. nih.gov Given its structural similarity as a C14 linear alkylbenzene, this compound is also expected to undergo ready biodegradation in aquatic and terrestrial environments. nih.gov

Table 2: Biodegradation Half-Lives of Linear Alkylbenzenes (C10-C13) in River Die-Away Tests

Alkyl Chain Length Half-Life Range (days) Reference
C10 - C13 4.3 - 11.4 nih.gov

Research has shown a clear relationship between the length of the alkyl chain and the rate of biodegradation for linear alkylbenzenes and their sulfonated derivatives (LAS). nih.gov Studies using river die-away tests for LABs (C10 to C13) observed that compounds with longer alkyl chains degraded more rapidly than those with shorter chains. nih.gov This trend is also observed for LAS, where homologues with longer alkyl chains not only begin to degrade sooner but also at a faster rate. nih.gov The initial step in the biodegradation of these compounds is the oxidation of the alkyl chain, and the chain length directly influences this enzymatic process. biochempress.com

Sorption and Mobility in Soil and Sediment

Sorption describes the process by which a chemical binds to soil or sediment particles, which in turn affects its mobility, or its potential to move through the environment. smithers.comhuji.ac.il The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the mobility of a substance in soil. chemsafetypro.com A high Koc value indicates a strong tendency to adsorb to organic matter in soil and sediment, leading to low mobility. chemsafetypro.com

Based on its chemical structure and high estimated octanol-water partition coefficient (log Kow of 8.92), the Koc of this compound is estimated to be 1.7 x 10⁶ L/kg. nih.gov According to standard classification schemes, this high Koc value suggests that this compound is expected to be immobile in soil. nih.gov When released into water, it is expected to adsorb strongly to suspended solids and sediment. nih.gov This strong adsorption to soil particles will also attenuate its potential to volatilize from moist soil surfaces. nih.gov

Table 3: Estimated Soil Sorption and Mobility of this compound

Parameter Estimated Value Implication Reference
Log Kow 8.92 High hydrophobicity nih.gov
Koc 1.7 x 10⁶ L/kg Immobile in soil nih.gov

Bioconcentration and Bioaccumulation Potential in Organisms

Bioconcentration refers to the process where a chemical's concentration in an organism exceeds that in the surrounding water, primarily through direct uptake from the water. wikipedia.orgnih.gov Bioaccumulation is a broader term that includes the uptake of a chemical from all possible environmental sources, such as water, food, and sediment. wikipedia.orgecetoc.org These processes are crucial for assessing the environmental risk of a substance, as they can lead to higher concentrations in organisms than in the surrounding environment, potentially causing toxic effects through the food web. wikipedia.org

The potential for a chemical to bioaccumulate is often predicted using its n-octanol-water partition coefficient (log Kₒw), which measures its lipophilicity, or "fat-solubility." fishersci.at Chemicals with a high log Kₒw (typically greater than 5) are considered more likely to bioaccumulate in the fatty tissues of organisms. fishersci.at this compound has an estimated log Kₒw of 8.92, suggesting a high potential for bioaccumulation. uni.lu

Another key parameter is the organic carbon-normalized soil sorption coefficient (Koc), which indicates a chemical's tendency to attach to organic matter in soil and sediment. uni.lufishersci.ca With an estimated Koc value of 1.7 x 10⁶, this compound is expected to be immobile in soil and to adsorb strongly to suspended solids and sediment in aquatic environments. uni.lu This strong adsorption can reduce its direct bioavailability in the water column but can also make it a source of exposure for sediment-dwelling organisms.

Despite these physicochemical properties suggesting a high potential for accumulation, some sources indicate that bioaccumulation of this compound is unlikely, though specific experimental data to confirm this is limited. epa.gov The assessment of its bioaccumulative potential often relies on these estimated properties in the absence of direct measurement in organisms.

The Bioaccumulation Factor (BAF) is a critical metric in ecotoxicology, calculated as the ratio of a chemical's concentration in an organism to its concentration in the surrounding environment at a steady state. ecetoc.org It provides a quantitative measure of a substance's tendency to accumulate in living tissues, incorporating all routes of exposure. nih.gov

SpeciesTissueBAF/BCF Value (L/kg)Reference
Various Aquatic SpeciesNot ApplicableNo data available

Environmental Monitoring and Detection

Environmental monitoring of this compound is essential for understanding its distribution, fate, and potential exposure pathways. As a member of the linear alkylbenzene (LAB) family, which are precursors to the widely used surfactants known as linear alkylbenzene sulfonates (LAS), monitoring efforts often target LABs as a group. fishersci.at The analytical methods developed for LABs are therefore applicable to the detection of this compound in various environmental samples.

The detection of trace amounts of this compound in complex environmental matrices like water, soil, and sediment requires sophisticated analytical techniques. The primary method for the analysis of LABs, including this compound, is gas chromatography coupled with mass spectrometry (GC-MS). fishersci.at This technique offers high sensitivity and selectivity, allowing for the identification and quantification of specific compounds even at low concentrations.

The typical analytical process involves several steps:

Sample Collection: Gathering representative samples from the environment (e.g., water, soil).

Extraction: Isolating the target compounds from the sample matrix. For solid samples like soil and sediment, accelerated solvent extraction (ASE) can be used. For water samples, solid-phase extraction (SPE) is a common method to concentrate the analytes and remove interfering substances. fishersci.ca

Analysis: The extracted sample is then injected into a GC-MS system. The gas chromatograph separates the different components of the mixture, and the mass spectrometer detects and quantifies the individual compounds, such as this compound. fishersci.at

Continual advancements in analytical chemistry aim to improve the sensitivity and efficiency of detecting environmental contaminants. For compounds like this compound, this involves enhancing existing methods and developing new ones.

A key area of development is in the use of more advanced mass spectrometry techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) are increasingly used for the analysis of organic pollutants. These methods offer several advantages over conventional GC-MS:

Increased Sensitivity: They can detect compounds at extremely low levels (parts-per-trillion or even lower).

Enhanced Selectivity: Tandem mass spectrometry (MS/MS) reduces background noise and interference from other compounds in the sample, leading to more accurate quantification.

Identification of Unknowns: HRMS provides highly accurate mass measurements, which can help in identifying unknown metabolites or degradation products of this compound in environmental samples.

Another innovative approach is laser desorption/ionization mass spectrometry, which has been demonstrated as an ultrafast technique for the quantitative detection of aromatic contaminants in soil and water samples with minimal sample preparation. These evolving methods are crucial for a more comprehensive understanding of the environmental footprint of this compound.

Applications and Materials Science Research Involving Tetradecylbenzene

Tetradecylbenzene as a Building Block in Advanced Materials

The versatility of this compound allows it to be a foundational element in the synthesis of several commercially important products and a key subject in materials science research.

This compound is a primary raw material in the production of linear alkylbenzene sulfonates (LAS), which are a major class of anionic surfactants used in detergents and cleaning products. wikipedia.orgheraproject.com The production process involves the sulfonation of the benzene (B151609) ring of this compound. heraproject.comecoinvent.org This reaction attaches a sulfonic acid group (-SO3H) to the para position of the benzene ring. heraproject.com The resulting this compound sulfonic acid is then neutralized, typically with a base like sodium hydroxide, to form the sodium salt of linear alkylbenzene sulfonate. ecoinvent.orggoogle.com

The long hydrophobic tetradecyl chain and the hydrophilic sulfonate group give the resulting LAS molecule its excellent surfactant properties, enabling it to effectively reduce the surface tension of water and remove dirt and grease. solubilityofthings.com The biodegradability of LAS is a significant advantage over its branched-chain predecessors. wikipedia.orgnih.gov The length of the alkyl chain, such as the C14 chain in this compound, influences the properties of the final surfactant. researchgate.net

Table 1: Overview of Linear Alkylbenzene Sulfonate (LAS) Production from this compound

StepDescriptionKey Reactants
Alkylation Benzene is alkylated with a linear olefin (e.g., 1-tetradecene) to produce this compound. Catalysts such as hydrogen fluoride (B91410) (HF) or solid acid catalysts are often used. wikipedia.orggoogle.comBenzene, 1-Tetradecene (B72687)
Sulfonation This compound is reacted with a sulfonating agent, such as sulfur trioxide (SO3), to form this compound sulfonic acid. ecoinvent.orggoogle.comThis compound, Sulfur Trioxide
Neutralization The sulfonic acid is neutralized with a base to produce the final LAS surfactant. ecoinvent.orggoogle.comThis compound Sulfonic Acid, Sodium Hydroxide

This compound and its derivatives are utilized as additives in lubricating oils to enhance their performance. solubilityofthings.comgoogle.com The long alkyl chain contributes to favorable viscosity characteristics and provides a protective film between moving parts, which reduces friction and wear. suncoastresources.com High-quality lubricants with such additives are crucial for extending the lifespan of machinery and improving operational efficiency. suncoastresources.com

The addition of this compound can improve the thermal and oxidative stability of lubricants, which is essential for equipment operating under extreme conditions. krytox.comlanxess.com These additives help to dissipate heat and protect metal surfaces from corrosion. suncoastresources.commdpi.com The chemical inertness of the hydrocarbon structure contributes to the longevity of the lubricant. krytox.com Research into lubricant additives often focuses on creating synergistic blends that optimize cost and performance benefits. lanxess.com

Beyond its direct applications, this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. solubilityofthings.com Its benzene ring can undergo various electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, allowing for the introduction of different functional groups. nih.gov For example, the bromination of this compound can produce 1-bromo-4-tetradecylbenzene, a reagent used in the synthesis of specialty chemicals and polymers. The ability to functionalize the aromatic ring makes this compound a versatile building block for creating a wide range of organic compounds with tailored properties. arborpharmchem.comthermofisher.com The principles of green chemistry are increasingly being applied to these synthetic routes to minimize hazardous byproducts. capitalresin.comskpharmteco.com

Polymer Science and Engineering Applications

The unique properties of this compound also make it a compound of interest in the field of polymer science and engineering, particularly in the development of specialty polymers and magnetic organic materials.

This compound and its derivatives can be incorporated into polymer structures to create specialty polymers with specific functionalities. For instance, derivatives like 1,3-dibromo-5-tetradecylbenzene (B1436212) are used as reagents in the synthesis of new polymers. as-1.co.jpchemicalbook.com The long alkyl chain of this compound can impart hydrophobicity and flexibility to the polymer backbone. The synthesis of such polymers often involves carefully controlled reaction conditions to achieve the desired molecular weight and properties. rsc.orgrsc.org These specialty polymers can find applications in various fields, including materials for biomedical and cosmetic purposes. mdpi.com The integration of synthesis and processing is a key challenge in manufacturing these advanced polymeric materials. osti.gov

Research has explored the use of this compound derivatives in the creation of magnetic organic materials. as-1.co.jp For example, 1,3-dibromo-5-tetradecylbenzene has been used in the synthesis of polymers that act as prototypes for polaronic ferromagnets. as-1.co.jpchemicalbook.com Organic-based magnets are a promising class of materials for applications in spintronics, which aims to utilize the spin of electrons in addition to their charge for information processing and storage. nih.gov The development of molecule-based magnets that can operate at or above room temperature is a significant area of research. researchgate.netbath.ac.uk The magnetic properties of these materials, such as ferromagnetism and antiferromagnetism, arise from the interactions between unpaired electron spins within the molecular structure. researchgate.netmdpi.comstanfordmagnets.combirmingham.ac.uk

Advanced Functional Materials

This compound, a long-chain alkylbenzene, serves as a crucial component in the development of advanced functional materials. Its long alkyl chain and aromatic ring allow for its integration into various material structures, imparting specific and enhanced properties.

Integration into Catalytic Systems and Solid Acids

This compound and its derivatives are significant in the formulation of specialized catalysts, particularly carbon-based solid acid catalysts. These catalysts are created by sulfonating materials like starch with alkyl benzene sulfonic acids, including this compound sulfonic acid. scirp.orgresearchgate.net This process yields a catalyst with a high density of -SO3H (sulfonic acid) groups, which are the active catalytic sites. scirp.orgresearchgate.net

The structure of these carbon-based solid acids, confirmed through techniques like FT-IR and XRD, shows that the integration of this compound sulfonic acid contributes to a high loading of these crucial -SO3H groups. scirp.orgresearchgate.net This results in catalysts with notable stability and high activity. scirp.org For instance, a carbon-based solid acid catalyst synthesized with this compound sulfonic acid demonstrated high catalytic activity in the esterification of Mono-fatty alcohol polyoxyethylene maleate (B1232345) esters with 1,4-butanediol. scirp.orgresearchgate.net A key advantage of these catalysts is their reusability; research has shown that the activity of such catalysts remains consistent even after multiple cycles of use. scirp.orgresearchgate.net

The following table details the components and findings related to a carbon-based solid acid catalyst using this compound sulfonic acid:

Catalyst ComponentMaterial/MethodFindingReference
Carbon SourceStarchProvides the foundational carbon structure for the catalyst. researchgate.net
Sulfonating AgentThis compound sulfonic acidIntroduces the catalytically active -SO3H groups. scirp.orgresearchgate.net
Synthesis MethodHydrothermalA method used to create the solid acid catalyst. researchgate.net
CharacterizationFT-IR, XRDConfirmed the high loading of -SO3H groups. scirp.orgresearchgate.net
ApplicationEsterificationHigh catalytic activity in the esterification of specific esters. scirp.orgresearchgate.net
ReusabilityFiltration and reuseCatalyst activity remained unchanged after five cycles. researchgate.net

In other catalytic applications, this compound has been mentioned in the context of production methods for cyclohexanedicarboxylic acid, where it is listed as a potential dialkylbenzene in a system that may also involve a Raney cobalt catalyst. google.com

Studies in Ion Exchange Resins and Molecular Sieves

The chemical properties of this compound and its sulfonated form make it relevant in the field of ion exchange resins. Ion exchange resins are polymers that can exchange particular ions within the resin with ions in a solution that is passed through them. westerncarbon.comwikipedia.org These resins are often based on a crosslinked polystyrene matrix. westerncarbon.comwikipedia.org The sulfonation of aromatic compounds is a key process in creating strong acid cation exchange resins, where sulfonic acid groups (-SO3H) are attached to the polymer backbone. westerncarbon.com

Derivatives such as tetradecyl benzene sulfonic acids are explicitly mentioned as components in the preparation of macroreticular sulfonic acid ion exchange resins. googleapis.com These types of resins are noted for their use in various chemical processes. For example, a study on the etherification of 1-nonanol utilized ion exchange resins made of polystyrene-divinylbenzene (PS-DVB), highlighting the role of such resins in facilitating chemical reactions. ub.edu

Molecular sieves, which are microporous materials, often crystalline aluminosilicates (zeolites), are used for separating molecules based on size and for selective adsorption. rochester.eduthermopedia.comsigmaaldrich.com While this compound itself is not a primary component of the sieve structure, the alkylation of benzene with long-chain olefins to produce compounds like this compound is a reaction that can be catalyzed by molecular sieves. lnpu.edu.cn Specifically, USY (Ultra-Stable Y) molecular sieves have been studied as catalysts for the alkylation of benzene to synthesize this compound, demonstrating high activity and stability for this purpose. lnpu.edu.cn

The table below summarizes the involvement of this compound derivatives in these material science applications:

Application AreaMaterialRole of this compound DerivativeKey Finding/UseReference
Ion Exchange ResinsMacroreticular sulfonic acid ion exchange resinTetradecyl benzene sulfonic acids are used as a component.Used in the preparation of the ion exchange resin. googleapis.com
Molecular SievesUSY Molecular SieveNot a component, but the sieve is used as a catalyst to produce this compound.USY molecular sieves are effective catalysts for the synthesis of this compound from benzene. lnpu.edu.cn

Molecular Interactions and Biological Relevance of Tetradecylbenzene

Interactions with Biological Systems at the Molecular Level

The biological interactions of tetradecylbenzene, a long-chain alkylbenzene, are primarily dictated by the physicochemical properties of its extended fourteen-carbon alkyl chain and its aromatic benzene (B151609) ring. These structural features facilitate interactions with the lipid-rich environments of biological systems, particularly cellular membranes, and can influence the conformation and function of various biomolecules.

Membrane Interactions and Transport Mechanisms

The cell membrane acts as a selective barrier, and the transport of molecules across it can occur through various mechanisms, including passive diffusion, facilitated diffusion, and active transport. libretexts.orgopenaccessjournals.com The movement of a substance like this compound is largely governed by its chemical nature. Due to its significant hydrophobic character and lack of a net electrical charge, this compound is expected to interact strongly with the lipid bilayer of cell membranes.

The long, non-polar tetradecyl chain can readily intercalate into the hydrophobic core of the membrane, which is composed of the fatty acid tails of phospholipids. This process is a form of passive transport, driven by the concentration gradient, where the molecule moves from an area of higher concentration to one of lower concentration to increase the entropy of the system. libretexts.org

Studies on related surfactant molecules, such as sodium tetradecylbenzenesulfonate and 4-tetradecylphenol (B6316117), provide insight into this interaction. The hydrophobic tetradecyl group in these molecules is crucial for their ability to reduce surface tension and integrate into lipid bilayers. This integration can disrupt the normal architecture and integrity of the membrane. At sufficient concentrations, this disruption can lead to the solubilization of the membrane and subsequent cell lysis. nih.gov The biological activity of compounds like 4-tetradecylphenol is largely attributed to this ability to interfere with the cellular membranes of microbes due to its hydrophobic nature.

The general mechanisms of membrane transport are:

Passive Diffusion: Movement of small, uncharged solutes across the membrane down their concentration gradient without the need for energy or a transport protein. libretexts.org

Facilitated Diffusion: A passive process that utilizes channel or carrier proteins to move molecules that cannot easily cross the membrane on their own. openaccessjournals.comcoconote.app

Active Transport: Movement of substances against their concentration gradient, a process that requires energy, typically in the form of ATP. coconote.app

Given its lipophilic properties, this compound's primary mode of crossing the cell membrane is likely passive diffusion.

Binding Affinity Studies with Biomolecules

The interaction of this compound and its derivatives with biomolecules, particularly proteins and enzymes, is an area of significant interest. The hydrophobic alkyl chain and the aromatic ring can participate in non-covalent interactions with proteins. Specifically, the tetradecyl chain can bind to hydrophobic pockets within a protein's structure, while the benzene ring can engage in π-π stacking interactions with aromatic amino acid residues.

While direct binding affinity studies for this compound are not extensively documented, research on analogous compounds such as linear alkylbenzene sulfonates (LAS) offers valuable information. Surfactants with similar alkyl chains have been shown to bind to and denature proteins. who.int For example, sodium tetradecyl sulfate, an anionic detergent, can denature the tertiary structure of most proteins. nih.gov The mechanism of skin irritation by LAS is believed to involve the binding to and denaturation of keratin, a key structural protein. who.int

Furthermore, the interaction between LAS and enzymes can lead to the inhibition of their catalytic activity. who.int The potency of this interaction often correlates with the length of the alkyl chain. who.int In some commercial formulations, collagen-derived proteins are used as stabilizing agents for proteolytic enzymes in detergents that contain compounds like sodium tetradecyl benzene sulfonate, suggesting a competitive or protective interaction between the surfactant and the proteins. google.com Studies on hydroxyl-substituted alkylbenzene sulfonates have also revealed that the long alkyl chains orient at interfaces, leading to strong intermolecular interactions that influence the properties of interfacial films. researchgate.net These findings collectively suggest that this compound has the potential to bind to proteins, which could alter their structure and function.

Potential in Chemical Biology and Biotechnology Research

The unique chemical structure of this compound and its derivatives makes them interesting candidates for research in chemical biology and various biotechnology applications. Their ability to interact with and perturb biological systems at the molecular level underpins this potential.

Exploration of Biological Activities

Research has uncovered various biological activities associated with compounds structurally related to this compound, particularly antimicrobial and antifungal effects. This activity is often linked to the molecule's ability to disrupt microbial cell membranes.

For instance, 4-tetradecylphenol, which features the same C14 alkyl chain, has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. Similarly, the simple alkane tetradecane (B157292) and the alkene 1-tetradecene (B72687) have been reported to possess both antibacterial and antifungal properties. ekb.egnih.govekb.eg A study on volatile organic compounds from social spider communities found that 1-tetradecene significantly inhibited the growth of the spider pathogen Bacillus thuringiensis and the human pathogens Staphylococcus aureus and Candida albicans. nih.gov

Furthermore, phytochemical analyses of various plants have identified this compound derivatives associated with a range of biological effects. The methanolic extract of Cyperus aucheri, which was found to contain 1-O-butyl 2-O-tetradecyl benzene-1,2-dicarboxylate, is noted for its potential antimicrobial, anti-inflammatory, and antifungal activities. researchgate.netcolab.ws Another related compound, 5-tetradecylbenzene-1,3-diol (B14416160) (a derivative of resorcinol), has been noted for its potential antifungal activity. biodeep.cn

Table 1: Biological Activities of Compounds Related to this compound

CompoundBiological ActivityTarget Organism/SystemSource
4-TetradecylphenolAntimicrobialStaphylococcus aureus, Escherichia coli
TetradecaneAntibacterial, AntifungalS. aureus, L. monocytogenes, P. aeruginosa, E. coli, C. albicans ekb.egekb.eg
1-TetradeceneAntimicrobialB. thuringiensis, S. aureus, C. albicans nih.gov
1-O-butyl 2-O-tetradecyl benzene-1,2-dicarboxylateAntimicrobial, Anti-inflammatory, Antifungal (in extract)Identified in Cyperus aucheri extract researchgate.netcolab.ws
5-Tetradecylbenzene-1,3-diolAntifungalGeneral biodeep.cn

Applications in Biosensing and Bioimaging (If Applicable to Related Compounds)

Biosensors are analytical devices that combine a biological recognition element with a transducer to detect specific analytes, while bioimaging involves visualizing biological processes in living systems. frontiersin.orgnih.gov Although this compound itself is not a primary component in current biosensing or bioimaging agents, its structural characteristics and those of its derivatives are relevant to the design of such tools.

The long hydrophobic alkyl chain of this compound is an effective anchor for inserting molecules into lipid membranes. This property could be exploited in biosensor design to immobilize a recognition element (like an enzyme or antibody) on a cell-like surface or to anchor a probe within a membrane for studying membrane dynamics. frontiersin.orgvt.edu

In a related application, long-chain alkylbenzenes (LABs), which include this compound, have been widely used for decades as molecular tracers of domestic and industrial waste in the marine environment. nih.govnih.gov Their presence and distribution in sediments can be analyzed to track pollution sources, which represents a form of environmental chemical sensing. nih.gov

For bioimaging, the this compound scaffold could be chemically modified to attach fluorescent probes. Such a molecule could then be targeted to cellular membranes for imaging purposes. The development of novel fluorescent materials, such as carbon quantum dots, has created new possibilities for bioimaging and sensing applications. researchgate.netresearchgate.net While not directly employing this compound, these advanced materials are used in the analysis and detection of a wide range of compounds, including alkylbenzenes. researchgate.net The synthesis of polymers from derivatives like 1,3-dibromo-5-tetradecylbenzene (B1436212) for use in functional materials further highlights the potential for incorporating this moiety into advanced technological applications. researchgate.net

Future Perspectives and Emerging Research Areas

Integration of Artificial Intelligence and Machine Learning in Tetradecylbenzene Research

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the research and development landscape of chemical compounds, including this compound. These advanced computational tools offer the potential to accelerate discovery, optimize production processes, and predict material properties with greater speed and accuracy than traditional experimental methods alone.

Process Optimization and Control: In the production of linear alkylbenzenes (LABs) like this compound, maintaining optimal reaction conditions is crucial for maximizing yield and purity. AI and ML models can be trained on vast datasets from production plants to identify complex patterns and correlations between process variables (e.g., temperature, pressure, catalyst concentration) and product outcomes. abuad.edu.ngresearchgate.net These models can then be used to simulate and optimize the manufacturing process in real-time, leading to increased efficiency, reduced waste, and lower energy consumption. abuad.edu.ng For instance, mathematical models of the reaction system can predict the chemical composition of the product based on various process parameters, allowing for precise control over the final product quality. researchgate.net

Nanotechnology and this compound-Derived Nanomaterials

The intersection of nanotechnology and this compound research opens up new avenues for the development of advanced materials with novel properties and applications. While the field is still emerging, the principles of self-assembly and nano-encapsulation, which are central to nanotechnology, can be applied to long-chain alkylbenzenes like this compound to create innovative nanomaterials.

Surfactant-Based Nanomaterials: As a key precursor to linear alkylbenzene sulfonate (LAS), a widely used surfactant, this compound plays an indirect role in the formation of micelles and other self-assembled nanostructures. These surfactant molecules can form spherical aggregates in solution, which can be harnessed to create nano-emulsions and nano-dispersions for a variety of applications, including in drug delivery and advanced cleaning formulations.

Nano-encapsulation for Phase Change Materials (PCMs): this compound and related long-chain hydrocarbons are being explored for their potential use as phase change materials for thermal energy storage. PCMs absorb and release large amounts of heat at a constant temperature as they change phase (e.g., from solid to liquid). To be practical, these materials often need to be encapsulated within a stable shell at the nanoscale to prevent leakage and to provide a large surface area for heat transfer. mdpi.com Nano-encapsulation techniques can be used to create tiny capsules of this compound-based PCMs, which can then be incorporated into building materials, textiles, or electronic devices for thermal management. mdpi.comgncl.cnresearchgate.net

Functionalized Nanoparticles: Research is being conducted on the use of long-chain alkylbenzenes in the synthesis of functionalized nanoparticles. For example, the hydrophobic alkyl chains of these molecules can be used to modify the surface of nanoparticles, allowing them to be dispersed in non-polar solvents for use in catalysis, coatings, and advanced lubricants.

Sustainable and Circular Economy Approaches for Alkylbenzene Production

The chemical industry is increasingly focusing on sustainable production methods and the principles of a circular economy to reduce its environmental footprint. For linear alkylbenzenes (LABs), including this compound, this involves a shift towards renewable feedstocks, more efficient and environmentally friendly catalytic processes, and the development of products that are biodegradable. echem-eg.com

Renewable Feedstocks: Traditionally, the raw materials for LAB production, benzene (B151609) and linear paraffins, are derived from fossil fuels. A key area of research is the development of bio-based routes to these starting materials. This includes the production of benzene from biomass and the synthesis of long-chain olefins from renewable sources. By utilizing renewable feedstocks, the carbon footprint of LAB production can be significantly reduced. unilever.com

Green Chemistry and Catalysis: The production of LABs typically involves the use of strong acid catalysts like hydrofluoric acid (HF) or aluminum chloride (AlCl3). google.comnih.gov While effective, these catalysts pose environmental and safety risks. A major focus of sustainable production is the development of solid acid catalysts, such as zeolites and sulfated zirconia, which are non-corrosive, reusable, and generate less waste. nih.govresearchgate.netresearchgate.net These "green" catalysts can lead to a cleaner and more efficient alkylation process. echem-eg.com The principles of green chemistry, such as maximizing atom economy and designing for energy efficiency, are also being applied to the entire LAB production process to minimize waste and energy consumption. acs.org

Circular Economy Models: In a circular economy, resources are kept in use for as long as possible, and waste is minimized. For products containing this compound derivatives, such as detergents, this could involve designing formulations that are fully biodegradable, reducing the environmental impact at the end of their life cycle. nih.gov Additionally, research is exploring the potential to produce alkylbenzenes from waste plastic feedstocks, creating a closed-loop system where waste is converted back into valuable chemicals.

Advanced Theoretical and Experimental Synergies in Alkylbenzene Studies

The synergy between advanced theoretical modeling and experimental investigation is crucial for deepening our understanding of the fundamental properties and reactivity of alkylbenzenes like this compound. This collaborative approach allows for the validation of computational models against real-world data and provides a framework for predicting the behavior of these molecules with greater accuracy.

Computational Modeling of Molecular Properties: Theoretical chemistry provides powerful tools for modeling the structure and properties of molecules. For this compound, computational methods can be used to calculate a wide range of thermophysical properties, such as boiling point, vapor pressure, and heat capacity. nist.gov These theoretical predictions can then be compared with experimental data to refine the computational models. researchgate.net Detailed kinetic models can also be developed to simulate the oxidation and combustion of long-chain alkylbenzenes, providing insights into their behavior as components of diesel fuels. researchgate.net

Understanding Non-Covalent Interactions: The performance of this compound in many of its applications is governed by non-covalent interactions, such as van der Waals forces and π-stacking interactions. The interplay of theoretical and experimental studies is essential for understanding these complex interactions. rsc.orgresearchgate.netresearchgate.net For example, computational models can be used to calculate the strength of these interactions, while experimental techniques like NMR spectroscopy can provide evidence for their existence in solution. researchgate.netbeilstein-journals.org This combined approach leads to more accurate predictive models of how alkylbenzenes will behave in different chemical environments. researchgate.net

Reaction Mechanism and Catalyst Design: The synthesis of this compound involves complex catalytic reactions. A synergistic approach combining experimental studies of reaction kinetics with theoretical modeling of reaction pathways can provide a detailed understanding of the underlying mechanisms. acs.org This knowledge can then be used to design more efficient and selective catalysts for the production of linear alkylbenzenes. researchgate.net By understanding the interactions between the reactants, products, and the catalyst at a molecular level, researchers can develop new catalytic systems with improved performance.

Exploration of Novel Applications in Unconventional Fields

While the primary applications of this compound are in the production of surfactants and lubricants, its unique chemical structure, consisting of a long, linear alkyl chain attached to an aromatic ring, makes it a candidate for use in a variety of unconventional fields. Research into these novel applications is still in its early stages, but it holds the promise of expanding the utility of this versatile chemical compound.

Phase Change Materials for Thermal Energy Storage: As mentioned previously, long-chain hydrocarbons like this compound have the potential to be used as phase change materials (PCMs). epj-conferences.org These materials can store and release large amounts of thermal energy, making them useful for applications such as solar energy storage, thermal management of electronics, and smart textiles. The long alkyl chain of this compound allows for a significant amount of latent heat storage, while the benzene ring can be modified to tune the melting and freezing points of the material. mdpi.com

Enhanced Oil Recovery: In the petroleum industry, surfactants are often used in enhanced oil recovery (EOR) to reduce the interfacial tension between oil and water, thereby mobilizing trapped oil in underground reservoirs. While linear alkylbenzene sulfonates are already used for this purpose, there is potential to develop novel surfactant systems based on this compound with improved performance under the harsh conditions of temperature, pressure, and salinity found in oil reservoirs.

Specialty Solvents and Chemical Intermediates: The unique combination of a hydrophobic alkyl chain and a more polar aromatic ring gives this compound interesting properties as a solvent. It could potentially be used as a high-boiling, non-polar solvent in specialized chemical reactions or as a carrier fluid in certain industrial processes. Furthermore, the reactivity of the benzene ring allows for a variety of chemical modifications, opening the door for this compound to be used as a starting material for the synthesis of a wide range of other specialty chemicals.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic pathways for producing high-purity tetradecylbenzene, and how can experimental reproducibility be ensured?

  • Methodological Answer : Optimize synthesis using controlled alkylation of benzene with tetradecene in the presence of acid catalysts (e.g., AlCl₃ or H₂SO₄). Monitor reaction conditions (temperature, stoichiometry, and reaction time) via gas chromatography (GC) to track intermediate formation. Ensure reproducibility by documenting deviations in catalytic activity or solvent purity, which can alter yields . Purity verification requires nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC), with detailed protocols in supplementary materials to align with reproducibility standards .

Q. How can researchers characterize the physicochemical properties of this compound (e.g., melting point, solubility) to resolve discrepancies in literature data?

  • Methodological Answer : Use differential scanning calorimetry (DSC) for precise melting point determination, noting heating rates and sample preparation techniques that may affect results. For solubility, employ gravimetric analysis in solvents like hexane or ethanol under controlled temperatures. Address discrepancies by comparing experimental conditions (e.g., impurity levels, atmospheric moisture) across studies and validating with peer-reviewed datasets .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA/EN standards for alkylbenzene handling: use fume hoods for volatile reactions, nitrile gloves resistant to aromatic hydrocarbons, and safety goggles. Monitor air quality for benzene derivatives. Document spill management procedures (e.g., inert adsorbents like vermiculite) and disposal compliance with EPA guidelines. Reference safety data sheets (SDS) for this compound analogs .

Advanced Research Questions

Q. How can mechanistic studies elucidate this compound’s role in surfactant or polymer applications, particularly in interfacial behavior?

  • Methodological Answer : Conduct Langmuir-Blodgett trough experiments to measure surface tension and micelle formation. Pair with molecular dynamics (MD) simulations to model alkyl chain interactions in aqueous/organic phases. Validate findings against small-angle X-ray scattering (SAXS) data to resolve contradictions in aggregation behavior reported in literature .

Q. What computational methods (e.g., DFT, QSPR) are suitable for predicting this compound’s environmental persistence or toxicity?

  • Methodological Answer : Apply density functional theory (DFT) to calculate bond dissociation energies for biodegradation pathways. Use quantitative structure-property relationship (QSPR) models to correlate alkyl chain length with bioaccumulation potential. Cross-validate predictions against experimental ecotoxicity assays (e.g., Daphnia magna LC₅₀) to address gaps in existing models .

Q. How can researchers resolve contradictions in reported thermal stability data for this compound under oxidative conditions?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) to identify decomposition products (e.g., benzene derivatives). Compare inert vs. oxygen-rich atmospheres and isolate variables like heating rate. Reconcile contradictions by meta-analyzing experimental setups in prior studies, emphasizing catalyst residues or oxygen partial pressure .

Q. What experimental designs are optimal for studying this compound’s phase behavior in multicomponent systems (e.g., lubricants or fuel additives)?

  • Methodological Answer : Use phase diagrams constructed via cloud-point titration or pressure-volume-temperature (PVT) cells. Incorporate polarized light microscopy to detect liquid crystalline phases. For conflicting data, apply Hansen solubility parameters to predict compatibility with co-solvents or additives, ensuring alignment with industrial testing standards (e.g., ASTM D2500) .

Data Presentation and Validation

  • Tables :

    PropertyMethodKey Variables to DocumentReference
    Melting PointDSCHeating rate, sample purity
    Solubility in HexaneGravimetric AnalysisTemperature, equilibration time
    Surface TensionLangmuir-Blodgett TroughTemperature, solvent purity
  • Conflict Resolution : Address contradictory data by replicating experiments under standardized conditions and publishing negative results to enhance dataset reliability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.